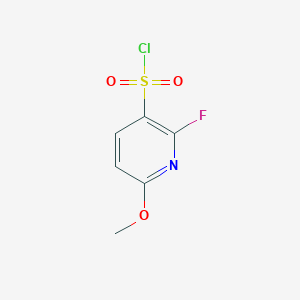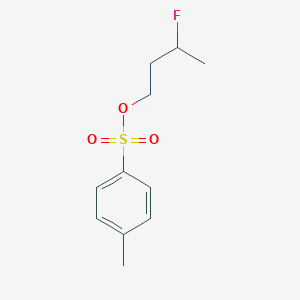
N-(2,6-dioxo-3-piperidinyl)-N-methyl-3-Quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,6-dioxopiperidin-3-yl derivatives with quinoline-3-carboxylic acid derivatives under specific conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the product .
化学反応の分析
Types of Reactions
N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more saturated derivatives .
科学的研究の応用
N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its ability to modulate enzyme activity and interact with cellular receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and infectious diseases.
作用機序
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide involves its interaction with specific molecular targets within the body. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction pathways, which can influence cellular processes such as proliferation, apoptosis, and inflammation .
類似化合物との比較
Similar Compounds
Some compounds similar to N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide include:
- N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide
- N-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide
- 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
Uniqueness
What sets N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide apart from these similar compounds is its unique quinoline-3-carboxamide moiety, which imparts distinct biological activity and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C16H15N3O3 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC名 |
N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-19(13-6-7-14(20)18-15(13)21)16(22)11-8-10-4-2-3-5-12(10)17-9-11/h2-5,8-9,13H,6-7H2,1H3,(H,18,20,21) |
InChIキー |
WUBGXOUVTQFBRA-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCC(=O)NC1=O)C(=O)C2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


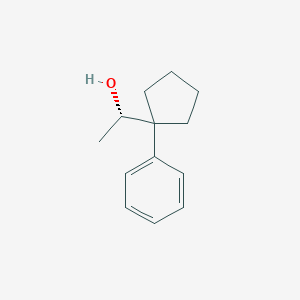

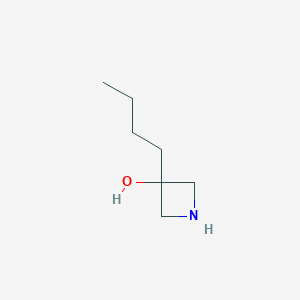
![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)
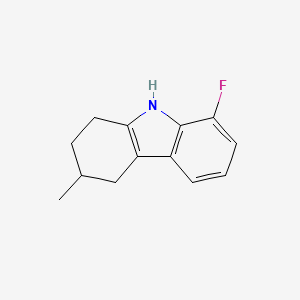





![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)
![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
